

## Physical and Chemical Properties of Isorhapontigenin

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**Compound Focus: Isorhapontin**

CAS No.: 32727-29-0

Cat. No.: S1910456

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Property	Value / Description
Chemical Name	Isorhapontigenin (ISO)
Molecular Weight	258.27 g/mol [1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>4</sub> [1]
CAS Number	32507-66-7
Appearance	Solid [2]
Related Compound	Isorhapontin (Isorhapontigenin Glucoside) [3]

## Solubility Profile and Stock Solution Preparation

**Table 2: Solubility and Stock Solution Data for Isorhapontigenin**

Parameter	Specification
Solubility in DMSO	100 mg/mL [2]
Molar Concentration	387.3 mM (based on provided molecular weight) [2]

Parameter	Specification
Stock Solution Stability	-80°C for 6 months; -20°C for 1 month [2]

## Protocol 1: Preparation of Isorhapontigenin Stock Solution in DMSO

**Principle:** Prepare a concentrated stock solution to facilitate accurate dosing in *in vitro* assays, ensuring consistency and minimizing solvent variability.

### Materials:

- Isorhapontigenin (ISO) solid (e.g., purity  $\geq 98\%$ , Sigma Chemical Co.) [1]
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Analytical balance
- Sterile microcentrifuge tubes
- Vortex mixer
- Ultrasonic bath (optional)

### Procedure:

- **Weighing:** Tare a sterile microcentrifuge tube. Accurately weigh 5 mg of ISO solid using an analytical balance.
- **Dissolution:** Add 50  $\mu\text{L}$  of anhydrous DMSO directly to the tube to achieve a final concentration of 100 mg/mL.
- **Mixing:** Vortex the tube vigorously for 30-60 seconds until the solid is fully dissolved. To aid dissolution, briefly place the tube in an ultrasonic bath for 1-2 minutes.
- **Aliquoting:** Aseptically aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- **Storage:** Label the aliquots clearly and store them at **-80°C for up to 6 months** or at **-20°C for up to 1 month** [2].

### Notes:

- The solution is hygroscopic. Use newly opened DMSO and minimize the solution's exposure to air [2].
- Before use, thaw the aliquot at room temperature and vortex briefly to ensure a homogeneous solution.

- The final concentration of DMSO in cell culture assays should typically not exceed 0.1% (v/v) to avoid cytotoxicity.

## Experimental Protocols for Biological Activity Assessment

### Protocol 2: In Vitro Assessment of Anti-Cancer Efficacy

**Principle:** Evaluate the effect of ISO on bladder cancer cell viability, migration, and invasion using standardized assays [4].

#### Materials:

- Human bladder cancer T24 cell line (ATCC)
- Cell culture reagents: DMEM, fetal bovine serum (FBS)
- ISO stock solution (100 mg/mL in DMSO)
- MTS reagent
- Transwell plates (with Matrigel for invasion assay)
- CO<sub>2</sub> incubator

#### Procedure: A. Cell Viability Assay (MTS)

- **Cell Seeding:** Seed T24 cells in a 96-well plate at a density of  $5 \times 10^3$  cells/well and culture for 24 hours.
- **Dosing:** Treat cells with a concentration gradient of ISO (e.g., 0, 5, 10, 20, 40, 60  $\mu$ M). Ensure the DMSO concentration is consistent across all wells.
- **Incubation:** Incubate the plate for 24 hours at 37°C with 5% CO<sub>2</sub>.
- **Viability Measurement:** Add MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.
- **Data Analysis:** Calculate cell viability as a percentage of the untreated control. Expect a dose-dependent reduction, e.g., ~93% viability at 5  $\mu$ M to ~40% at 60  $\mu$ M [4].

#### B. Cell Migration and Invasion Assay (Transwell)

- **Cell Preparation:** Serum-starve T24 cells for 24 hours. Harvest and resuspend in serum-free medium.
- **Dosing:** Pre-treat cells with ISO (10  $\mu$ M and 20  $\mu$ M) or vehicle control for 1 hour.

- **Migration:** Seed the pre-treated cells into the upper chamber of a Transwell insert. Add medium with 10% FBS to the lower chamber as a chemoattractant.
- **Invasion:** For invasion assay, coat the upper chamber with Matrigel before seeding cells.
- **Incubation:** Incubate for 24-48 hours.
- **Analysis:** Remove non-migrated/invaded cells from the upper chamber. Fix and stain the cells on the lower membrane. Count the cells under a microscope. ISO treatment (20  $\mu$ M) is expected to reduce migration to ~43% and invasion to ~32% of the control [4].

## Protocol 3: In Vivo Model of Cerebral Ischemia/Reperfusion Injury

**Principle:** Investigate the neuroprotective effects of ISO in a rat model of middle cerebral artery occlusion (MCAO) [1].

### Materials:

- Wistar rats (185-225 g)
- ISO for injection (dissolved in suitable vehicle, e.g., saline with minimal DMSO)
- Anesthesia (e.g., pentobarbital)
- Surgical equipment for MCAO
- Triphenyl tetrazolium chloride (TTC) stain

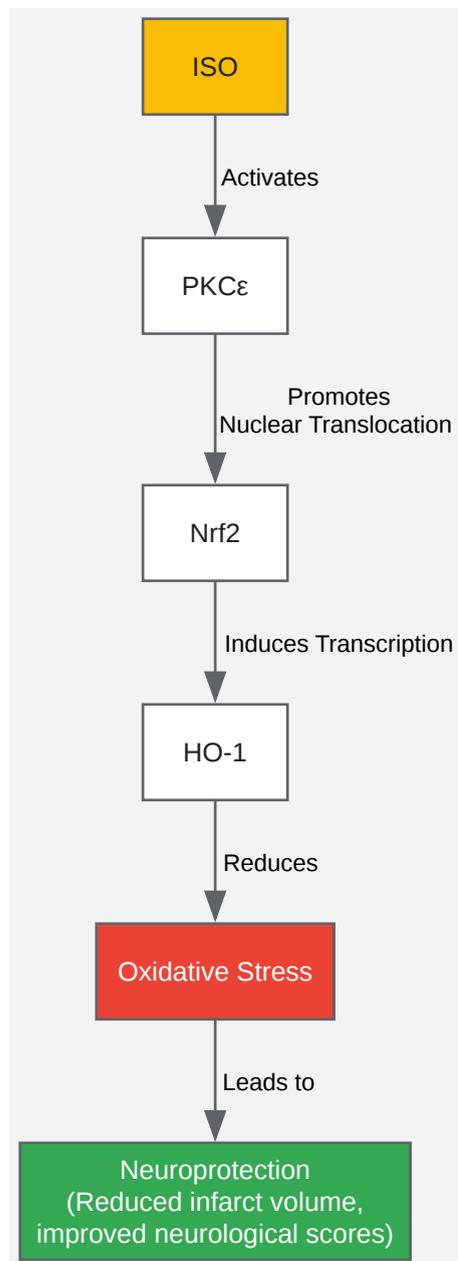
### Procedure:

- **Animal Model:** Anesthetize rats. Induce focal cerebral ischemia by occluding the middle cerebral artery with a nylon filament for 2 hours.
- **Dosing and Reperfusion:** Withdraw the filament to allow reperfusion. Administer ISO via intraperitoneal injection immediately upon reperfusion.
- **Assessment:** After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system. Euthanize the animals, remove brains, and section them.
- **Infarct Volume Measurement:** Stain brain sections with TTC for 30 minutes. Viable tissue stains red, while the infarct area remains white. Quantify the infarct volume using image analysis software. ISO treatment significantly reduces infarct volume and improves neurological scores compared to the model control group [1].

## Mechanisms of Action and Signaling Pathways

Isorhapontigenin exerts its diverse biological effects through multiple molecular pathways. The following diagrams summarize its primary mechanisms of action in different disease models.

## Neuroprotective Mechanism in Cerebral I/R Injury

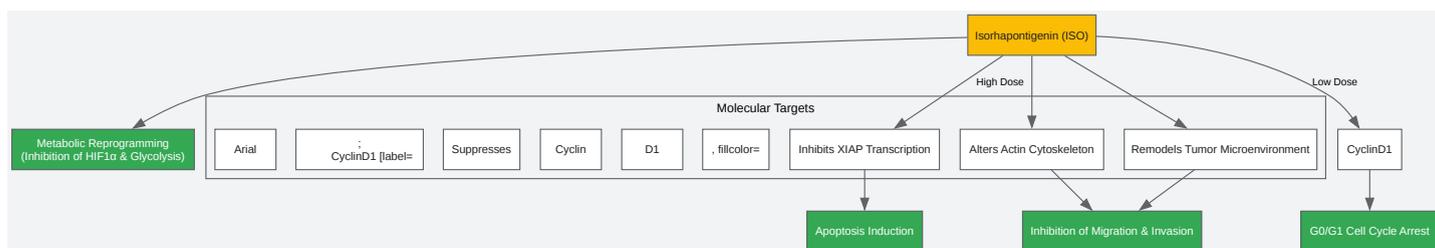


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- **Pathway Insight:** ISO activates Protein Kinase C epsilon (PKCε), which triggers the nuclear translocation of the transcription factor Nrf2. Nrf2 then induces the expression of heme oxygenase-1

(HO-1), a critical antioxidant enzyme. This PKC $\epsilon$ /Nrf2/HO-1 axis effectively reduces oxidative stress, leading to neuroprotection after cerebral ischemia/reperfusion injury [1].

## Anti-Cancer Mechanism in Bladder Cancer



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- **Pathway Insight:** ISO's anti-cancer effects are dose-dependent and multi-faceted. Low doses suppress cyclin D1 to induce cell cycle arrest, while high doses inhibit XIAP to trigger apoptosis. Furthermore, ISO alters the actin cytoskeleton and remodels the tumor microenvironment, leading to suppressed migration and invasion. Transcriptome analysis also reveals that ISO can rewire cancer metabolism by inhibiting HIF1 $\alpha$  signaling and glycolysis [4] [5].

## Critical Considerations for Research Applications

- **Bioavailability and Specificity:** ISO demonstrates higher oral bioavailability compared to its analog resveratrol [5]. Its multi-target actions are advantageous for complex diseases but require careful experimental design to delineate primary versus secondary effects.
- **Source and Extraction:** ISO is a stilbene derivative found in the Chinese herb *Gnetum cleistostachyum* and is also present in spruce bark as its glucoside form, **isorhapontin** [1] [3].
- **Stability:** Stilbene glucosides are sensitive to light and temperature [3]. Protect stock solutions and assay plates from prolonged light exposure to prevent isomerization or degradation.

## References

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